molecular formula C24H22N4O4S2 B2529108 (Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 851080-26-7

(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2529108
CAS No.: 851080-26-7
M. Wt: 494.58
InChI Key: BUUQWIGXILEODD-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide” features a benzo[d]thiazole core substituted with acetamido and methyl groups, coupled with a 4-(N-methyl-N-phenylsulfamoyl)benzamide moiety. This structure combines a heterocyclic scaffold with sulfonamide and benzamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-16(29)25-18-11-14-21-22(15-18)33-24(27(21)2)26-23(30)17-9-12-20(13-10-17)34(31,32)28(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUQWIGXILEODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a thiazole ring, and a sulfamoyl moiety. Its molecular formula is C₁₅H₁₅N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention for its potential biological activities, which are explored through various studies.

Structural Characteristics

The compound's structure features several functional groups that may contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biochemical interactions.
  • Sulfamoyl Group : May enhance solubility and bioavailability.
  • Ylidene Linkage : Contributes to the compound's reactivity and potential interactions with biological targets.

These structural attributes position this compound as a candidate for further pharmacological studies.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with specific biological targets, leading to therapeutic applications. The interactions are crucial for understanding the compound's mechanism of action and metabolic pathways.

Potential Applications

The unique combination of functional groups allows for diverse interactions within biological systems. Potential applications include:

  • Antimicrobial Activity : Similar compounds with thiazole rings have demonstrated antimicrobial properties.
  • Anticancer Activity : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.

Comparative Analysis with Related Compounds

To illustrate the potential of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
2-AminobenzothiazoleThiazole ringAntimicrobial
SulfanilamideSulfamoyl groupAntibacterial
Benzamide derivativesAmide bondAnticancer

This table highlights the significance of structural features in determining biological activity. The unique combination found in our compound may offer therapeutic benefits not found in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of benzothiazole derivatives, revealing insights into their pharmacological potential. For instance:

  • Antimicrobial Studies : Research indicates that derivatives of benzothiazoles exhibit significant antibacterial properties. In one study, compounds similar to this compound were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Activity : Several derivatives have been evaluated for their anticancer properties. For example, compounds containing the thiazole moiety have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Scientific Research Applications

The biological activities of (Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide have been investigated in various studies:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole have been screened against pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results . The target compound's structural features suggest potential efficacy against similar microbial strains.
  • Anticancer Properties : Benzothiazole derivatives have been explored for their anticancer activities. Research indicates that modifications to the benzothiazole ring can enhance cytotoxic effects on cancer cell lines, making it a potential candidate for further development in oncology .

Therapeutic Potential

The therapeutic applications of this compound can be categorized as follows:

  • Antimicrobial Agents : Given its structural similarities to known antimicrobial agents, this compound may be developed into a novel antibiotic or antifungal treatment.
  • Anticancer Drugs : The potential anticancer properties suggest that this compound could be further explored as a chemotherapeutic agent, particularly if it demonstrates selective toxicity towards cancer cells with minimal effects on normal cells.

Case Studies and Research Findings

Several studies have documented the efficacy and synthesis of related compounds:

CompoundMethod of SynthesisBiological ActivityReference
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides1,3-Dipolar CycloadditionAntibacterial
5-(4-Methylphenyl) diazenyl derivativesSynthesis via diazotizationAntibacterial and antifungal
Benzothiazole-based anticancer compoundsKnoevenagel condensationCytotoxicity against cancer cell lines

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Several structurally related compounds (Table 1) share key features such as benzamide linkages, sulfonamide/sulfamoyl groups, or heterocyclic systems.

Table 1: Structural and Physical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹)
Target Compound Benzo[d]thiazole 6-Acetamido, 4-(N-methyl-N-phenylsulfamoyl) Not reported Not reported Not reported C=O (expected ~1680–1700)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) [1,3,4]-Thiadiazole Isoxazole, benzamide 348.39 160 70 1606 (C=O)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]-Thiadiazole + pyridine Acetyl, methylpyridine 414.49 290 80 1679, 1605 (2C=O)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) Benzo[d]thiazole Sulfamoylphenyl, acetamide Not reported 147.1 73 1689 (C=O), 1382, 1155 (SO₂)

Key Observations:

  • Heterocyclic Diversity : The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole-based analogues (e.g., compounds 6, 8a ). The benzo[d]thiazole system may enhance π-π stacking interactions compared to thiadiazoles.
  • Sulfonamide/Sulfamoyl Groups : The target compound’s 4-(N-methyl-N-phenylsulfamoyl) group differs from the sulfamoylphenyl in compound 8 , which lacks the N-methyl substitution. This modification could alter solubility and metabolic stability.
  • Thermal Stability : Thiadiazole derivatives (e.g., 8a ) exhibit higher melting points (290°C) than benzo[d]thiazoles (147.1°C for compound 8 ), suggesting stronger intermolecular forces in thiadiazoles.
Spectroscopic Comparisons

IR Spectroscopy :

  • The target compound’s expected C=O stretch (~1680–1700 cm⁻¹) aligns with benzamide analogues (e.g., 1606 cm⁻¹ in compound 6 and 1689 cm⁻¹ in compound 8 ).
  • Sulfonamide/sulfamoyl vibrations (1382–1155 cm⁻¹ in compound 8 ) are critical for distinguishing these groups from carbonyl or thione functionalities in other analogues.

NMR Spectroscopy :

  • Benzo[d]thiazole derivatives (e.g., compound 8 ) show distinct aromatic proton environments (δ 7.1–8.1 ppm) and exchangeable NH signals (δ 9.9–10.6 ppm). Thiadiazole analogues (e.g., 8a ) display upfield-shifted CH₃ groups (δ 2.49–2.63 ppm) due to electron-withdrawing effects of adjacent heteroatoms.

Q & A

Q. Purity Validation :

  • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to confirm >95% purity .
  • 1H/13C NMR for structural confirmation (e.g., δ 2.1 ppm for acetamido methyl; δ 7.3–8.2 ppm for aromatic protons) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous thiazole-sulfonamide hybrids?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Solubility Limitations : Poor aqueous solubility may skew IC50 values; use DMSO with ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Stereochemical Purity : Impure (E)-isomers in early studies may confound activity; validate configuration via NOESY NMR .

Q. Resolution Strategy :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panels for anticancer screening .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC50/EC50 reliability .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • FT-IR : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
  • High-Resolution MS : Exact mass determination (e.g., [M+H]+ calculated for C25H25N4O4S2: 517.1312) .
  • 2D NMR (HSQC, HMBC) : Map connectivity between thiazole protons and adjacent substituents .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against bacterial targets?

Q. Experimental Framework :

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins from S. aureus lysates .
    • Molecular Docking : Screen against dihydrofolate reductase (DHFR) or DNA gyrase (common sulfonamide targets) .
  • Functional Validation :
    • Enzyme Inhibition : Measure DHFR activity (NADPH oxidation at 340 nm) post-treatment .
    • Time-Kill Assays : Monitor bactericidal kinetics at 2× and 4× MIC over 24 hours .

Basic: What strategies improve the aqueous solubility of this hydrophobic compound for in vitro assays?

  • Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to enhance solubility via inclusion complexation .
  • Nanoformulation : Prepare PEGylated liposomes (70–100 nm diameter) via thin-film hydration .
  • pH Adjustment : Solubilize in citrate buffer (pH 5.0) if the compound exhibits pH-dependent ionization .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • ADMET Prediction : Use SwissADME or ADMETlab to predict:
    • Lipophilicity : LogP <3 to balance membrane permeability and solubility .
    • CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition risks .
  • Metabolic Stability :
    • In Silico Metabolism : GLORYx or MetaSite to identify vulnerable sites (e.g., N-methylsulfamoyl hydrolysis) .
    • Microsomal Assays : Validate half-life (t1/2) in human liver microsomes (HLMs) with LC-MS quantification .

Basic: What are the critical parameters for reproducing synthetic yields in scaled-up reactions?

  • Temperature Control : Maintain ±2°C tolerance during exothermic steps (e.g., sulfonylation) via jacketed reactors .
  • Catalyst Optimization : Use 1.2 equiv of DMAP to accelerate acylation without side-product formation .
  • Workup Efficiency : Employ liquid-liquid extraction (ethyl acetate/water, 3×) to remove unreacted sulfamoyl chloride .

Advanced: How can researchers validate target engagement in cellular models without fluorescent probes?

  • Cellular Thermal Shift Assay (CETSA) :
    • Heat-treated lysates (37–65°C) followed by Western blotting for putative targets (e.g., DHFR) .
  • SPR Biosensing : Immobilize recombinant target proteins and measure binding kinetics (ka/kd) .

Basic: What are the stability-indicating methods for long-term storage of this compound?

  • Degradation Analysis :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic or oxidative degradation .
  • Storage Conditions :
    • Solid State : Store at −80°C under argon in amber vials; desiccate with silica gel .
    • Solution State : Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Analog Design :
    • Core Modifications : Replace acetamido with carbamate or urea groups to assess H-bonding effects .
    • Sulfamoyl Variants : Test N-methyl vs. N-cyclopropyl substitutions for enhanced metabolic stability .
  • Biological Testing :
    • Parallel Synthesis : Generate 20–50 analogs via automated liquid handling for high-throughput screening .
    • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data and alignment-free GRID descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.